Chiral α-Methyl Branch Directs Potent LXR Binding vs. DPP-IV Inhibition of the 2-Ethanamine Regioisomer
Derivatives incorporating the (R)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine scaffold achieve a Ki of 8 nM at the Liver X Receptor (LXR), while the 2-ethanamine regioisomer (CAS 658066-44-5) is reported as a DPP-IV inhibitor scaffold . This demonstrates that the 1-ethanamine α-branched architecture is a critical pharmacophoric determinant for the LXR target class, which the unbranched 2-ethanamine cannot replicate.
| Evidence Dimension | Target engagement (binding affinity vs. enzyme inhibition class) |
|---|---|
| Target Compound Data | (R)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine-derived piperazine: LXR Ki = 8 nM |
| Comparator Or Baseline | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5): DPP-IV inhibitor scaffold (IC₅₀ data not specified in direct comparison) |
| Quantified Difference | Target class divergence: LXR (nM binding) vs. DPP-IV (enzyme inhibition). The α-methyl branch is essential for LXR activity. |
| Conditions | LXR competition binding assay (US10144715, Compound 7-41); DPP-IV inhibitor screening kit (Cayman Chemical, Item No. 700210) for comparator scaffold. |
Why This Matters
Procurement of the correct regioisomer and enantiomer is essential for LXR-focused drug discovery programs, as the commonly available and cheaper 2-ethanamine regioisomer will direct synthetic efforts toward an irrelevant target class (DPP-IV).
- [1] BindingDB Entry BDBM304365: (R)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropylpiperazine. Ki = 8 nM (LXR competition binding assay). US10144715, Compound 7-41. View Source
- [2] BindingDB Entry BDBM170169: (S)-43 DPP-IV inhibitor with IC₅₀ = 36.9 nM. (Exemplifies the DPP-IV activity of the 2-ethanamine scaffold class; not a direct head-to-head comparator of the free amine.) View Source
